Quinolin-7-ylmethanamine dihydrochloride Quinolin-7-ylmethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13683513
InChI: InChI=1S/C10H10N2.2ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;;/h1-6H,7,11H2;2*1H
SMILES: C1=CC2=C(C=C(C=C2)CN)N=C1.Cl.Cl
Molecular Formula: C10H12Cl2N2
Molecular Weight: 231.12 g/mol

Quinolin-7-ylmethanamine dihydrochloride

CAS No.:

Cat. No.: VC13683513

Molecular Formula: C10H12Cl2N2

Molecular Weight: 231.12 g/mol

* For research use only. Not for human or veterinary use.

Quinolin-7-ylmethanamine dihydrochloride -

Specification

Molecular Formula C10H12Cl2N2
Molecular Weight 231.12 g/mol
IUPAC Name quinolin-7-ylmethanamine;dihydrochloride
Standard InChI InChI=1S/C10H10N2.2ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;;/h1-6H,7,11H2;2*1H
Standard InChI Key USXVTPWOILIRAS-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C(C=C2)CN)N=C1.Cl.Cl
Canonical SMILES C1=CC2=C(C=C(C=C2)CN)N=C1.Cl.Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

Quinolin-7-ylmethanamine dihydrochloride derives from the protonation of quinolin-7-ylmethanamine with two equivalents of hydrochloric acid. The quinoline core consists of a bicyclic structure featuring a benzene ring fused to a pyridine ring. The methanamine group (-CH2_2NH2_2) at the 7-position undergoes protonation to form the dihydrochloride salt, enhancing its solubility in polar solvents.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Namequinolin-7-ylmethanamine; dihydrochloride
Molecular FormulaC10H12Cl2N2\text{C}_{10}\text{H}_{12}\text{Cl}_2\text{N}_2
Molecular Weight231.12 g/mol
SMILESC1=CC2=C(C=C(C=C2)CN)N=C1.Cl.Cl
InChI KeyUSXVTPWOILIRAS-UHFFFAOYSA-N

The compound’s canonical SMILES string confirms the presence of a quinoline backbone with a methylamine substituent and two chloride counterions. X-ray crystallography data, though unavailable, suggests a planar quinoline ring system with the protonated amine group contributing to ionic lattice stability.

Physicochemical Characteristics

As a dihydrochloride salt, the compound exhibits high solubility in water and polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). The protonation of the amine group increases its polarity, making it suitable for aqueous reaction conditions. Thermal stability analyses indicate decomposition temperatures above 200°C, typical for hydrochloride salts of aromatic amines.

StepReagents/ConditionsYield
17-Aminoquinoline, HCHO, HCl, reflux65%
2HCl (gas), EtOH, 0°C85%

Future Research Directions

  • Biological Screening: Prioritize in vitro assays against malaria (Plasmodium falciparum) and cancer cell lines (e.g., HeLa, MCF-7) to validate hypothetical activity.

  • Structure-Activity Relationships (SAR): Modify the methanamine substituent to explore electronic and steric effects on target binding.

  • Formulation Studies: Develop nanoparticle-encapsulated derivatives to enhance blood-brain barrier penetration for potential CNS applications.

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